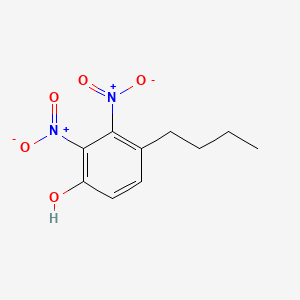
Butyldinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyldinitrophenol is an organic compound characterized by the presence of butyl and dinitrophenol groups It is known for its applications in various fields, including industrial processes and scientific research
準備方法
Synthetic Routes and Reaction Conditions: Butyldinitrophenol can be synthesized through the nitration of butylphenol. The process typically involves the following steps:
Nitration of Butylphenol: Butylphenol is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. Safety measures are crucial due to the exothermic nature of the nitration reaction.
化学反応の分析
Types of Reactions: Butyldinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield aminophenols.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Butyldinitrophenol is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential as a therapeutic agent for certain conditions.
Industry: Employed in the manufacture of dyes, explosives, and pesticides.
作用機序
The mechanism by which butyldinitrophenol exerts its effects involves its interaction with cellular components. It can act as an uncoupling agent, disrupting the proton gradient across mitochondrial membranes. This leads to increased metabolic rate and heat production. The molecular targets include enzymes involved in oxidative phosphorylation and electron transport chains.
類似化合物との比較
2,4-Dinitrophenol: Known for its use as a weight loss agent and industrial applications.
2,6-Dinitrophenol: Similar in structure but differs in the position of nitro groups.
Butylphenol: The precursor in the synthesis of butyldinitrophenol.
Uniqueness: this compound is unique due to the presence of both butyl and dinitrophenol groups, which confer distinct chemical properties and reactivity. Its applications in diverse fields highlight its versatility compared to other dinitrophenol derivatives.
特性
分子式 |
C10H12N2O5 |
|---|---|
分子量 |
240.21 g/mol |
IUPAC名 |
4-butyl-2,3-dinitrophenol |
InChI |
InChI=1S/C10H12N2O5/c1-2-3-4-7-5-6-8(13)10(12(16)17)9(7)11(14)15/h5-6,13H,2-4H2,1H3 |
InChIキー |
JWSIYTYVIDKSRP-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B15346765.png)
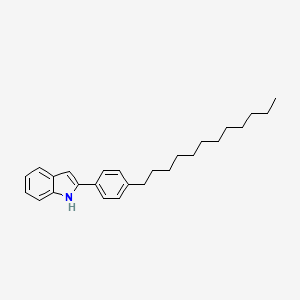
![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxo-](/img/structure/B15346778.png)
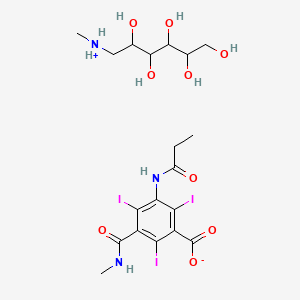
![7-Benzyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15346789.png)

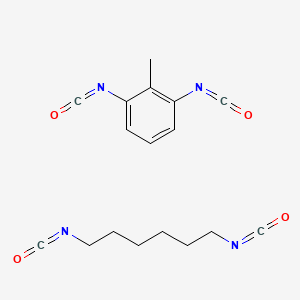

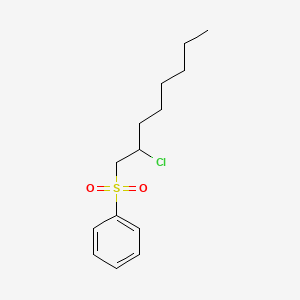

![4-[2-(4-Methoxyphenyl)ethyl]pyridine](/img/structure/B15346816.png)
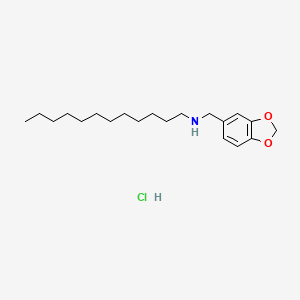
![4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B15346853.png)
